molecular formula C9H6ClN3O3S B2558500 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine CAS No. 339104-65-3

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine

Cat. No. B2558500
CAS RN: 339104-65-3
M. Wt: 271.68
InChI Key: MJFNAGWBPUBTGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The C-5 atom can undergo electrophilic substitution, while the C-2 atom is suitable for nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, and antitumor properties. Some synthesized thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. The presence of the thiazole ring in 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine suggests that it may act as an effective agent against a variety of microbial pathogens. Researchers have synthesized various thiazole compounds that have shown significant activity against bacterial and fungal strains .

Anticancer Properties

The structural features of thiazole derivatives have been associated with antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cells without affecting healthy cells, making them promising candidates for anticancer drugs .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit anti-inflammatory and analgesic activities, which can be beneficial in the treatment of chronic inflammatory diseases and pain management. The modification of the thiazole moiety can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Antiviral and Antiretroviral Therapy

Compounds containing thiazole rings, such as 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine , have been explored for their potential in antiviral and antiretroviral therapies. They can inhibit the replication of viruses, including HIV, making them valuable in the fight against viral infections .

Neuroprotective Effects

Thiazole derivatives are investigated for their role in neuroprotection. They may contribute to the treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting the normal functioning of the nervous system .

Agricultural Applications

In the agricultural sector, thiazole derivatives are used as fungicides and biocides. Their chemical structure allows them to effectively control the growth of pests and diseases in crops, thereby enhancing agricultural productivity .

Future Directions

Research on thiazole derivatives continues, aiming to discover novel compounds with improved biological activities and fewer side effects. Investigations into their anticancer, antimicrobial, and anti-inflammatory properties are ongoing .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial effects , suggesting that the compound may target bacterial or fungal cells.

Mode of Action

Based on the antimicrobial activity of related compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the microbial cells, leading to inhibition of their growth and proliferation.

Biochemical Pathways

Given the antimicrobial activity of related compounds , it is plausible that this compound interferes with essential biochemical pathways in microbial cells, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.

Result of Action

Based on the antimicrobial activity of related compounds , it can be inferred that this compound likely leads to the death of microbial cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNAGWBPUBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine

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